

Spectroscopic Profile of Moracin J: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Moracin J**, a naturally occurring benzofuran derivative isolated from species of the Morus genus. The information presented herein is essential for the identification, characterization, and further investigation of this compound in academic and industrial research settings, particularly in the context of drug discovery and development.

Data Presentation

The structural elucidation of **Moracin J** has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the elemental composition and exact mass of **Moracin J**.

Table 1: High-Resolution Mass Spectrometry Data for Moracin J



Ionization Mode	Adduct	Observed m/z	Calculated m/z	Molecular Formula
ESI-TOF-MS	[M+H] ⁺	Data not available in search results	Data not available in search results	C24H24O5

Note: Specific quantitative values for observed and calculated m/z were not available in the provided search results. The molecular formula is based on the identification of Sanggenon J as a synonym for **Moracin J**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR spectroscopy are crucial for determining the detailed chemical structure of **Moracin J**. The data presented below corresponds to the compound identified as Sanggenon J, which is synonymous with **Moracin J**.

Table 2: ¹H NMR Spectroscopic Data for **Moracin J** (Sanggenon J)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 3: ¹³C NMR Spectroscopic Data for **Moracin J** (Sanggenon J)

Position	Chemical Shift (δ) ppm	
Data not available in search results	Data not available in search results	

Note: While the isolation of Sanggenon J (**Moracin J**) has been reported, the specific ¹H and ¹³C NMR chemical shifts and coupling constants were not available in the provided search results. Researchers should refer to the primary literature for these detailed values.

Experimental Protocols



The spectroscopic data for **Moracin J** (Sanggenon J) was obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation of Moracin J

Moracin J was isolated from the root bark of Morus alba. The general procedure involves:

- Extraction: The air-dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.
- Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their solubility.
- Chromatography: The fractions containing the compounds of interest are subjected to
 multiple rounds of column chromatography. Common stationary phases include silica gel,
 octadecylsilyl (ODS) silica gel, and Sephadex LH-20. Elution is performed with a gradient of
 solvents to achieve separation.
- Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).
- Data Acquisition: A suite of NMR experiments is performed to fully elucidate the structure:
 - ¹H NMR: To determine the number and chemical environment of protons.
 - ¹³C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.



Mass Spectrometry

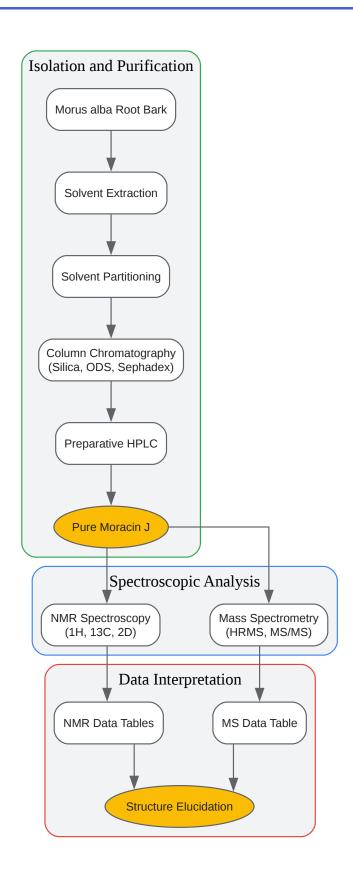
Mass spectrometric analysis is typically performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

- Chromatographic Separation: The sample is introduced into the mass spectrometer via an HPLC system, often using a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid to facilitate ionization.
- Ionization: Electrospray ionization (ESI) is a common technique used for flavonoids and related compounds.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of **Moracin J**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Moracin J**.



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